

# OL-135: A Technical Guide to its Application in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**OL-135** is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, **OL-135** elevates the endogenous levels of AEA in the central nervous system, thereby enhancing endocannabinoid signaling.[4] This mechanism of action has positioned **OL-135** as a compound of significant interest for the therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying signaling pathways related to the use of **OL-135** in neurological disorder models.

### **Mechanism of Action**

**OL-135** functions by reversibly binding to the active site of the FAAH enzyme. This inhibition leads to a significant increase in the concentration of anandamide in the brain and spinal cord. [4] Elevated anandamide levels, in turn, lead to increased activation of cannabinoid receptors, primarily CB1 and CB2, which are pivotal in modulating neurotransmission, neuroinflammation, and pain perception. The therapeutic potential of FAAH inhibitors like **OL-135** lies in their ability to amplify the endogenous cannabinoid system's activity in a targeted and activity-dependent manner, potentially offering a more nuanced therapeutic effect with a lower side-effect profile compared to direct cannabinoid receptor agonists.[5]



### Signaling Pathway of FAAH Inhibition by OL-135



Click to download full resolution via product page

Caption: Mechanism of OL-135 action on FAAH and anandamide signaling.

### **Preclinical Data in Neurological Disorder Models**

While the therapeutic potential of FAAH inhibition is being explored in a wide range of neurodegenerative diseases, preclinical studies directly investigating **OL-135** are most prominent in the areas of neuropathic pain and anxiety models.[1][2][3]

### **Neuropathic and Inflammatory Pain Models**

**OL-135** has demonstrated significant analgesic effects in rodent models of neuropathic and inflammatory pain.[3] Administration of **OL-135** has been shown to reverse mechanical allodynia in the spinal nerve ligation (SNL) and mild thermal injury (MTI) models in rats.[3]



| Model                                       | Species | Compoun<br>d | Dose     | Route | Key<br>Findings                                              | Referenc<br>e |
|---------------------------------------------|---------|--------------|----------|-------|--------------------------------------------------------------|---------------|
| Spinal<br>Nerve<br>Ligation<br>(SNL)        | Rat     | OL-135       | 20 mg/kg | i.p.  | Significant reversal of mechanical allodynia.                | [4]           |
| Mild<br>Thermal<br>Injury (MTI)             | Rat     | OL-135       | 20 mg/kg | i.p.  | Significant reduction in allodynia, comparabl e to morphine. | [4]           |
| Chronic<br>Constrictio<br>n Injury<br>(CCI) | Mouse   | OL-135       | 10 mg/kg | i.p.  | Attenuated mechanical and cold allodynia.                    | [6]           |

| Tissue      | Treatment            | Anandamide<br>Level (pmol/g) | Fold Increase | Reference |
|-------------|----------------------|------------------------------|---------------|-----------|
| Brain       | Vehicle              | ~1.5                         | -             | [4]       |
| Brain       | OL-135 (20<br>mg/kg) | ~2.5                         | ~1.7x         | [4]       |
| Spinal Cord | Vehicle              | ~2.0                         | -             | [4]       |
| Spinal Cord | OL-135 (20<br>mg/kg) | ~3.5                         | ~1.75x        | [4]       |

## **Anxiety and Fear Conditioning Models**

**OL-135** has also been investigated in models of anxiety, specifically in fear conditioning paradigms. These studies suggest a role for the endocannabinoid system in the modulation of fear memory.



| Model                                 | Species | Compoun<br>d | Dose                           | Route | Key<br>Findings                                                                | Referenc<br>e |
|---------------------------------------|---------|--------------|--------------------------------|-------|--------------------------------------------------------------------------------|---------------|
| Classical<br>Fear<br>Conditionin<br>g | Rat     | OL-135       | 5.6 mg/kg<br>and 10.0<br>mg/kg | i.p.  | Disrupted the acquisition of contextual, but not auditory, fear conditionin g. | [7]           |

# Potential Applications in Neurodegenerative Diseases

While direct experimental evidence for **OL-135** in Alzheimer's, Parkinson's, and multiple sclerosis models is limited, the known role of FAAH and the endocannabinoid system in the pathophysiology of these diseases suggests a strong therapeutic potential.[7][8][9][10]

### Alzheimer's Disease (AD)

Studies have shown that FAAH inhibition can exert beneficial effects in mouse models of AD by reducing neuroinflammation, suppressing  $\beta$ -amyloid production, and improving cognitive deficits.[10] Although these studies primarily utilized other FAAH inhibitors like URB597, the shared mechanism of action suggests that **OL-135** could have similar neuroprotective effects. [9]

### Parkinson's Disease (PD)

The endocannabinoid system is dysregulated in Parkinson's disease, and targeting this system is considered a promising therapeutic strategy. FAAH inhibition could potentially offer neuroprotection and symptomatic relief by modulating dopamine signaling and reducing neuroinflammation in brain regions affected by PD. Further preclinical studies are warranted to



explore the efficacy of **OL-135** in established PD models, such as the 6-OHDA or MPTP models.

### **Multiple Sclerosis (MS)**

In models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), modulation of the endocannabinoid system has been shown to reduce neuroinflammation and ameliorate disease severity. The anti-inflammatory properties of elevated anandamide levels through FAAH inhibition suggest that **OL-135** could be a valuable therapeutic agent for MS.

# **Experimental Protocols Spinal Nerve Ligation (SNL) Model in Rats**

This protocol is adapted from established methods for inducing neuropathic pain.

- Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used.
- Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).
- · Surgical Procedure:
  - Make a small incision to expose the L5 and L6 spinal nerves.
  - Carefully isolate the L5 spinal nerve.
  - Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
- Post-operative Care: Administer analgesics and monitor the animal for recovery.
- Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-surgery.
- Drug Administration: Administer OL-135 (e.g., 20 mg/kg, i.p.) and assess its effect on allodynia.

## **Experimental Workflow for the SNL Model**





Click to download full resolution via product page

Caption: Workflow for assessing **OL-135** efficacy in the SNL model.



### **Fear Conditioning Protocol in Rats**

This protocol is based on classical fear conditioning paradigms.

- Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.
- Habituation: Place the rat in the conditioning chamber for a period of time (e.g., 5-10 minutes) on the day before conditioning.
- · Conditioning:
  - Place the rat in the chamber.
  - Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz, 30 seconds).
  - At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.
  - Repeat CS-US pairings for a set number of trials (e.g., 3-5 trials) with an inter-trial interval.
- Contextual Fear Testing: 24 hours after conditioning, place the rat back in the same chamber and measure freezing behavior in the absence of the CS and US.
- Cued Fear Testing: 48 hours after conditioning, place the rat in a novel context and present the CS without the US. Measure freezing behavior during the CS presentation.
- Drug Administration: Administer OL-135 (e.g., 5.6 or 10.0 mg/kg, i.p.) at a specified time before or after the conditioning session to assess its effect on acquisition or consolidation of fear memory.

### **Quantification of Anandamide in Brain Tissue**

This protocol outlines a general method for measuring anandamide levels using HPLC-MS/MS.

• Tissue Collection: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, spinal cord). Immediately freeze the tissue in liquid nitrogen.



- Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., d8-AEA).
- Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
- Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.
- HPLC-MS/MS Analysis:
  - Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.
  - Use a C18 column for chromatographic separation.
  - Employ electrospray ionization (ESI) in positive ion mode.
  - Monitor the specific mass transitions for anandamide and the internal standard.
- Quantification: Calculate the concentration of anandamide based on the peak area ratio of the analyte to the internal standard and a standard curve.

### Conclusion

**OL-135** is a valuable research tool for investigating the role of the endocannabinoid system in neurological disorders. Its efficacy in preclinical models of neuropathic pain and anxiety is well-documented. While direct evidence in major neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis is still emerging, the established role of FAAH in the pathophysiology of these conditions provides a strong rationale for further investigation of **OL-135** as a potential therapeutic agent. The detailed protocols provided in this guide are intended to facilitate the design and execution of future preclinical studies to fully elucidate the therapeutic potential of **OL-135**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. jneurosci.org [jneurosci.org]
- 2. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of Endocannabinoid-Degrading Enzymes Attenuates Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining fatty acid amide hydrolase (FAAH) inhibition with peroxisome proliferatoractivated receptor (PPAR) activation: a new potential multi-target therapeutic strategy for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty-acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [OL-135: A Technical Guide to its Application in Neurological Disorder Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677196#ol-135-in-neurological-disorder-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com